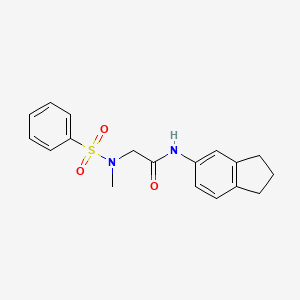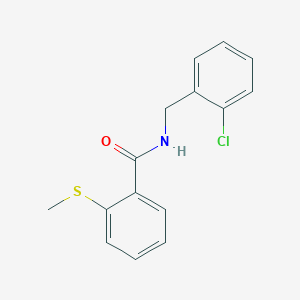![molecular formula C30H23NO5 B5170339 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as BMB-314 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II and histone deacetylases. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis, leading to the death of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of several other diseases, including neurodegenerative diseases and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is its potential as a new cancer therapy. It has been shown to have activity against several cancer cell lines and has the potential to overcome multidrug resistance. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of several other diseases.
One of the limitations of using 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is its limited availability. The synthesis of this compound is complex and time-consuming, making it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. One direction is the optimization of its synthesis, making it more readily available for use in lab experiments. Another direction is the further study of its mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory and antioxidant effects of this compound could be further explored for the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves several steps. The first step involves the synthesis of 3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with benzamide in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to have activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO5/c1-34-28-18-23(14-15-25(28)26-17-21-10-5-6-13-27(21)36-30(26)33)31-29(32)22-11-7-12-24(16-22)35-19-20-8-3-2-4-9-20/h2-18H,19H2,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFOAZPCGTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethyl-6-quinoxalinecarboxamide](/img/structure/B5170269.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)
![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)


![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)

![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![1-cyclohexyl-2-{[5-(4-nitrophenyl)-2-furyl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5170330.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)
